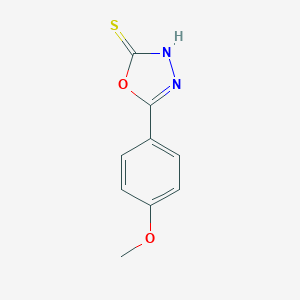

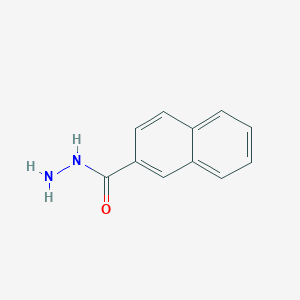

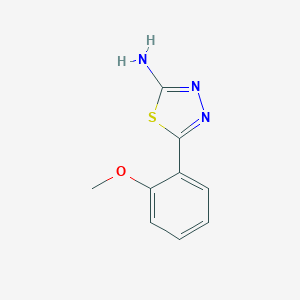

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (5-MPTDA) is a compound of great interest to chemists and scientists due to its unique properties and potential applications. It is a relatively new compound, first synthesized in 2001, and has since been studied extensively for its potential applications in scientific research. 5-MPTDA is a heterocyclic compound, containing both nitrogen and sulfur atoms, and has been found to have a wide range of biological activities.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has also been found to have an inhibitory effect on the growth of several human cancer cell lines, including lung, breast, and ovarian cancer cells. In addition, 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been found to have an inhibitory effect on the proliferation of human umbilical vein endothelial cells, which may suggest potential applications in the treatment of cardiovascular diseases.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and delta isoform . These enzymes play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in laboratory experiments include its low toxicity and its ability to inhibit the activity of several enzymes. In addition, 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been found to have an inhibitory effect on the production of proinflammatory cytokines, which may be beneficial in the treatment of certain diseases. However, there are some limitations to using 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in laboratory experiments, including its relatively low solubility and its instability in aqueous solutions.

Future Directions

The potential applications of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are still being explored. Future research should focus on the development of more efficient synthesis methods, as well as the identification of new biological activities of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. In addition, future research should focus on the development of novel delivery systems for 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, such as nanoparticles, liposomes, and polymeric micelles, which may improve its efficacy and bioavailability. Furthermore, future research should focus on the development of more specific and selective inhibitors of the enzymes targeted by 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, which may lead to more effective treatments for various diseases.

Synthesis Methods

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is synthesized from a variety of starting materials, including 2-methoxyphenylboronic acid, thiourea, and ammonium acetate. The reaction is typically conducted in aqueous solution at a temperature of 60-70°C for several hours. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and yields 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine as the main product. The overall yield of the reaction can be improved by using a catalytic amount of a Lewis acid, such as zinc chloride.

properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAPYAFRFHBTLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353696 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

28004-56-0 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.